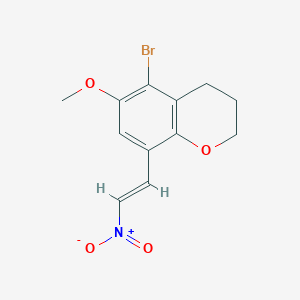
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman typically involves multiple steps:
Bromination: The starting material, 6-methoxychroman, undergoes bromination to introduce the bromine atom at the 5-position.
Oxidation: The brominated intermediate is then oxidized using N-methylmorpholine N-oxide to form the corresponding aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitrovinyl group can be reduced to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro alcohols or carboxylic acids, while reduction can produce amines.
科学研究应用
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antioxidant properties.
Biological Studies: The compound is used to investigate cellular signaling pathways and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
作用机制
The mechanism of action of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman involves its interaction with cellular proteins and enzymes. The nitrovinyl group can undergo Michael addition reactions with thiol groups in proteins, modulating their activity. This can lead to the activation or inhibition of various signaling pathways, such as the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress .
相似化合物的比较
Similar Compounds
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman: is similar to other nitroalkene derivatives, such as nitro oleic acid and nitro conjugated linoleic acid.
NATxME and NATOH: These are electrophilic nitroalkene derivatives of α-tocopherol, which also exhibit anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and nitrovinyl group allows for diverse chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPPCPCUFTPTG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
![3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2752864.png)
![Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2752869.png)
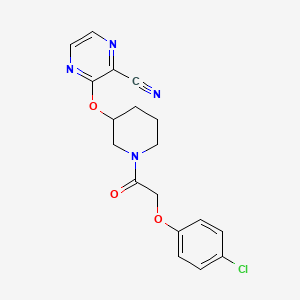
![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)
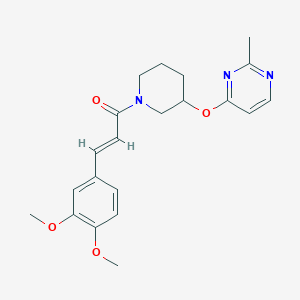

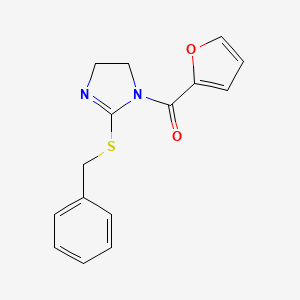
![2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline](/img/structure/B2752876.png)
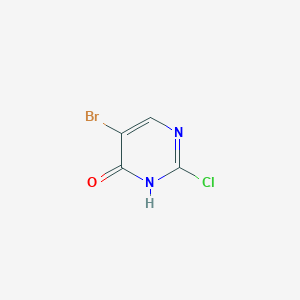

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)
![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2752883.png)
